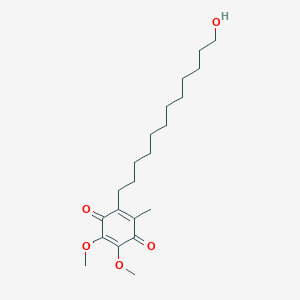

Idébénone

Vue d'ensemble

Description

Elle a été initialement développée par la société pharmaceutique Takeda dans les années 1980 pour le traitement de la maladie d'Alzheimer et d'autres troubles cognitifs . L'idébenone est un puissant antioxydant et un élément vital de la chaîne de transport des électrons dans les mitochondries, où elle joue un rôle crucial dans la production d'énergie cellulaire . Elle a été étudiée pour diverses applications thérapeutiques, notamment les maladies neurodégénératives, les troubles mitochondriaux et la déficience visuelle .

Applications De Recherche Scientifique

Idebenone has been extensively studied for its potential therapeutic applications in various fields:

Mécanisme D'action

Target of Action

Idebenone, a synthetic analogue of ubiquinone (also known as Coenzyme Q10), primarily targets the Electron Transport Chain (ETC) in mitochondria . More specifically, it interacts with complex III of the mitochondrial ETC . Additionally, it has been found to target CD38, a protein that affects the expression of Silent message regulator 3 (SIRT3) and Tumor protein p53 (P53) .

Biochemical Pathways

Idebenone affects the mitochondrial ETC by transferring electrons directly to complex III . This action bypasses any upstream damage to the ETC, particularly at complex I, and restores ATP production . It also influences the CD38-SIRT3-P53 pathway. By decreasing the expression of CD38, idebenone increases the level of SIRT3, which in turn deacetylates activated P53 . This process protects cells from oxidative stress injury .

Pharmacokinetics

Idebenone undergoes extensive and rapid first-pass metabolism via oxidative shortening of the side chain, reduction of the quinone ring, and conjugation to glucuronides and sulfates . The antioxidant function of idebenone is critically dependent on two-electron reduction to idebenol without the creation of unstable intermediates . Cytoplasmic NAD(P)H:quinone oxidoreductase

Safety and Hazards

Idebenone should be handled with care. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Do not ingest. Do not breathe dust . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Idebenone increases the production of adenosine triphosphate (ATP), which is the main energy source for cells . It also inhibits lipoperoxide formation .

Cellular Effects

Idebenone has been studied for its potential use as a chemotherapeutic agent for Glioblastoma (GB), the most common and aggressive form of malignant primary brain tumor . It has been observed to decrease the viable cell number and enhance the cytotoxic effects of known anti-proliferative agents .

Molecular Mechanism

Idebenone likely exerts its effects through cell cycle dysregulation, as indicated by decreased p21 protein expression in GB cell lines . It also induces apoptosis, as confirmed by flow cytometric Annexin V/propidium iodide staining .

Temporal Effects in Laboratory Settings

In a study on Friedreich ataxia, a neurodegenerative disease associated with cardiomyopathy, Idebenone was found to delay the onset of cardiac functional alteration . It did not correct the Fe-S enzyme deficiency .

Dosage Effects in Animal Models

The antioxidant Idebenone has been observed to delay the cardiac disease onset, progression, and death of frataxin deficient animals by 1 week

Metabolic Pathways

Idebenone shows a high first pass metabolism resulting in conjugates of idebenone (glucuronides and sulphates (IDE-C)) and the Phase I metabolites QS10, QS6, and QS4 as well as their corresponding Phase II metabolites (glucuronides and sulphates (QS10+QS10-C, QS6+QS6-C, QS4+QS4-C)) .

Subcellular Localization

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'idébenone peut être synthétisée en utilisant la coenzyme Q10 et l'acide 11-hydroxyundécanoïque comme matières premières. La synthèse implique une chloration sélective utilisant un catalyseur de sel métallique tel que le sulfate de cuivre, l'acétate de cuivre ou le carbonate d'argent, suivie d'une alkylation radicalaire avec du peroxyde d'hydrogène sous protection d'oxygène . Le système réactionnel produit des cristaux d'idébenone en forme d'aiguilles jaunes par extraction, lavage, séchage, distillation sous vide et chromatographie sur colonne .

Méthodes de production industrielle

La production industrielle de l'idébenone suit des voies de synthèse similaires mais est optimisée pour la fabrication à grande échelle. Le processus implique l'utilisation de catalyseurs et de réactifs rentables, et les conditions de réaction sont soigneusement contrôlées pour maximiser le rendement et la pureté. Le produit final est obtenu par une série d'étapes de purification, notamment la cristallisation et la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

L'idébenone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le composé peut être réduit en idébenol (IdBH2) par un processus de réduction à deux électrons . Il participe également à des réactions de substitution, où les groupes méthoxy peuvent être remplacés par d'autres groupes fonctionnels dans des conditions spécifiques .

Réactifs et conditions communs

Les réactifs courants utilisés dans les réactions impliquant l'idébenone comprennent le peroxyde d'hydrogène pour l'oxydation, les catalyseurs métalliques pour la chloration et les agents réducteurs pour les réactions de réduction . Les réactions sont généralement effectuées dans des conditions de température et de pression contrôlées pour assurer des rendements optimaux et la stabilité du produit .

Principaux produits formés

Les principaux produits formés à partir des réactions de l'idébenone comprennent l'idébenol (IdBH2) et divers dérivés substitués, selon les réactifs et les conditions spécifiques utilisés . Ces produits conservent la structure de base de la benzoquinone de l'idébenone mais présentent des propriétés chimiques et biologiques différentes.

Applications de la recherche scientifique

L'idébenone a été largement étudiée pour ses applications thérapeutiques potentielles dans divers domaines :

Médecine : L'idébenone est utilisée dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer, l'ataxie de Friedreich et la neuropathie optique héréditaire de Leber.

Mécanisme d'action

L'idébenone exerce ses effets principalement par ses propriétés antioxydantes et son rôle de transporteur d'électrons mitochondrial . Elle transfère des électrons directement au complexe III de la chaîne de transport des électrons mitochondriale, en contournant le complexe I, et restaure ainsi la production d'énergie cellulaire (ATP) . Ce mécanisme aide à protéger les cellules des dommages oxydatifs et améliore la fonction mitochondriale . L'idébenone inhibe également la peroxydation des lipides et réduit la production de radicaux libres, contribuant davantage à ses effets protecteurs .

Comparaison Avec Des Composés Similaires

L'idébenone est souvent comparée à d'autres composés quinoniques, en particulier la coenzyme Q10 (ubiquinone). Bien que les deux composés partagent une structure de benzoquinone similaire, l'idébenone a une chaîne latérale hydroxydécyle plus courte par rapport à la chaîne latérale isoprénique plus longue de la coenzyme Q10 . Cette différence structurelle rend l'idébenone moins lipophile et plus hydrosoluble que la coenzyme Q10, ce qui affecte sa biodisponibilité et ses propriétés pharmacocinétiques . D'autres composés similaires comprennent l'idébenol, une forme réduite de l'idébenone, et diverses benzoquinones substituées qui présentent des activités chimiques et biologiques différentes .

La combinaison unique de propriétés antioxydantes de l'idébenone, de l'activité de transport des électrons mitochondriaux et du potentiel thérapeutique la distingue des autres composés quinoniques et en fait un composé précieux pour la recherche scientifique et les applications médicales .

Propriétés

IUPAC Name |

2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPMMRGNQUBGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040678 | |

| Record name | Idebenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58186-27-9 | |

| Record name | Idebenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58186-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idebenone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058186279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | idebenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Idebenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(10-Hydroxydecyl)-5,6dimethoxy-3-methyl-2,5-cyclohexadiene-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDEBENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB6PN45W4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

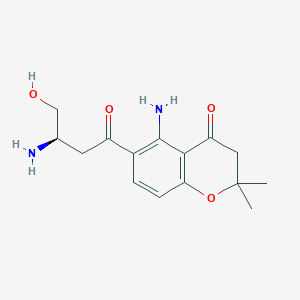

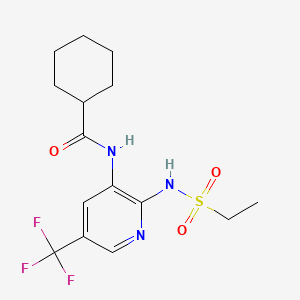

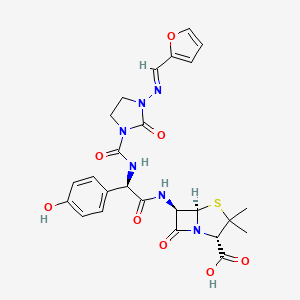

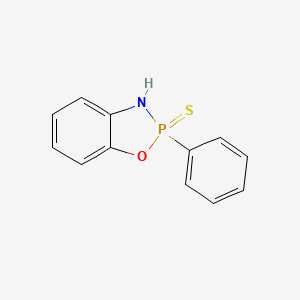

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

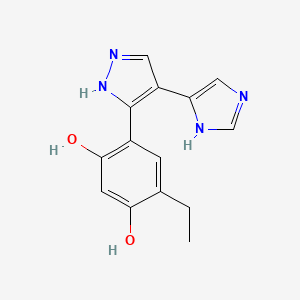

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)